molecular formula C11H10N2O2 B13565325 2,4-Dimethyl-6-nitroquinoline

2,4-Dimethyl-6-nitroquinoline

Cat. No.: B13565325
M. Wt: 202.21 g/mol
InChI Key: ZOXBETWLPZLWTO-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-nitroquinoline is a nitrogen-containing heterocyclic aromatic compound. It belongs to the quinoline family, which is known for its wide range of applications in medicinal, synthetic organic, and industrial chemistry . The compound’s structure consists of a quinoline core with methyl groups at positions 2 and 4, and a nitro group at position 6.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-6-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dimethyl-6-nitroquinoline has numerous applications in scientific research:

Mechanism of Action

The exact mechanism of action of 2,4-Dimethyl-6-nitroquinoline is still under investigation. it is suggested that the compound might interact with DNA, disrupt bacterial cell membranes, and interfere with bacterial metabolism by inhibiting crucial enzymes . These interactions are believed to be mediated through the nitro group and the quinoline core, which facilitate binding to molecular targets.

Comparison with Similar Compounds

    Quinoline: The parent compound with a similar structure but without the methyl and nitro groups.

    2-Methylquinoline: Similar structure with a single methyl group at position 2.

    6-Nitroquinoline: Similar structure with a nitro group at position 6.

Uniqueness: 2,4-Dimethyl-6-nitroquinoline is unique due to the presence of both methyl groups and a nitro group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable compound in various applications .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2,4-dimethyl-6-nitroquinoline

InChI

InChI=1S/C11H10N2O2/c1-7-5-8(2)12-11-4-3-9(13(14)15)6-10(7)11/h3-6H,1-2H3

InChI Key

ZOXBETWLPZLWTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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